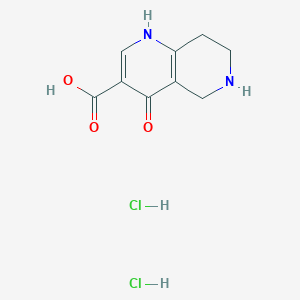

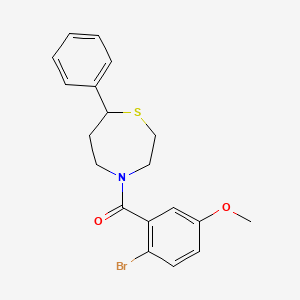

![molecular formula C13H9N3O4S2 B2887082 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid CAS No. 299921-67-8](/img/structure/B2887082.png)

3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid” is a chemical compound. It is a derivative of benzothiadiazole and benzoic acid . The molecular formula of this compound is C13H9N3O4S2.

Molecular Structure Analysis

The molecular weight of “this compound” is 335.35. The structure includes a benzothiadiazole ring, which is a heterocyclic compound containing nitrogen and sulfur atoms .Wissenschaftliche Forschungsanwendungen

Antiparasitic Properties

Compounds bearing the benzothiadiazole moiety have demonstrated significant antiparasitic properties. For instance, derivatives have shown promising activity against parasites like Leishmania infantum and Trichomonas vaginalis. One such compound exhibited antiproliferative activity towards T. vaginalis, while another was effective against L. infantum parasites, indicating potential in treating parasitic infections (Delmas et al., 2002).

Photodynamic Therapy for Cancer Treatment

Benzothiadiazole derivatives have been studied for their efficacy in photodynamic therapy (PDT) against cancer. A specific study highlighted the synthesis of zinc phthalocyanine derivatives substituted with benzothiadiazole groups. These compounds exhibited high singlet oxygen quantum yields and good fluorescence properties, essential for effective PDT. This demonstrates their potential as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Microbial Biosynthesis

Research into microbial biosynthesis has led to the development of systems for producing 3-amino-benzoic acid (3AB) from simple substrates like glucose using Escherichia coli. This approach has significantly improved 3AB production, demonstrating the potential of co-culture engineering in metabolic engineering for producing important chemical compounds (Zhang & Stephanopoulos, 2016).

Inhibition of Chronic Diseases

Benzothiadiazole derivatives have been identified as potent and selective inhibitors of enzymes involved in chronic diseases. For example, a series of compounds were synthesized and evaluated for their EP receptor affinities and antagonist activities, aiming to reduce inhibitory activity against cytochrome P450 isozymes. This research contributes to the development of treatments for conditions with underlying chronic inflammation or other pathologies (Naganawa et al., 2006).

Dye-Sensitized Solar Cells

The application of benzothiadiazole derivatives extends to the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs). A study on organic D-A-π-A dyes incorporating benzothiadiazole as an electron acceptor unit revealed their potential in improving DSSC device performance. Such materials contribute to the development of more efficient solar energy conversion technologies (Ferdowsi et al., 2018).

Wirkmechanismus

Target of Action

A structurally similar compound, [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-phenylacetic acid, has been used in proteomics research Proteomics involves the large-scale study of proteins, particularly their structures and functions

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other benzothiadiazol compounds, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .

Pharmacokinetics

Its molecular weight (34938 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Eigenschaften

IUPAC Name |

3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O4S2/c17-13(18)8-3-1-4-9(7-8)16-22(19,20)11-6-2-5-10-12(11)15-21-14-10/h1-7,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXRAURQKQCJIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

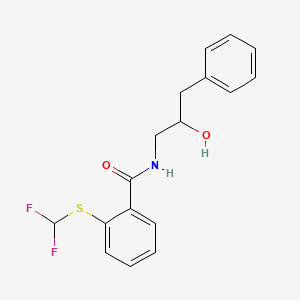

![Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate](/img/structure/B2886999.png)

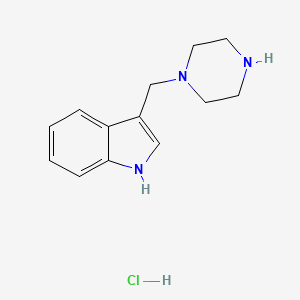

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl ether](/img/structure/B2887000.png)

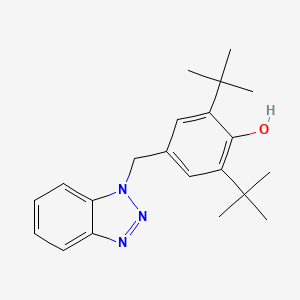

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2887003.png)

![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2887007.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)

![1-[(4-fluorophenyl)methyl]-3,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2887020.png)

![N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide](/img/structure/B2887022.png)